molecular formula C11H8FN3 B8158794 1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile

1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B8158794
M. Wt: 201.20 g/mol
InChI Key: IAVDTRRXGUAUAW-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile is a pyrazole-derived compound characterized by a 2-fluorophenylmethyl substituent at position 1 and a cyano group at position 4 of the pyrazole ring. Pyrazole carbonitriles are widely explored in medicinal and agrochemical research due to their versatility in forming hydrogen bonds and modulating electronic properties. The fluorine atom in the benzyl group may enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical or pesticidal applications .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3/c12-11-4-2-1-3-10(11)8-15-7-9(5-13)6-14-15/h1-4,6-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVDTRRXGUAUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-fluorobenzyl bromide with 4-cyano-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Chemical Reactions of Pyrazole Derivatives

Pyrazole derivatives can participate in various chemical reactions typical for heterocyclic compounds:

  • Addition and Reduction Reactions : Pyrazoles can undergo addition reactions with nucleophiles and reduction reactions to form saturated derivatives .

  • Oxidation Reactions : Pyrazoles can be oxidized to form carboxylic acids or other oxidized derivatives .

  • Condensation Reactions : These are common for pyrazoles, especially with active methylene compounds or amines .

Table: Common Reactions of Pyrazole Derivatives

Reaction TypeDescriptionExample Products
AdditionReaction with nucleophilesSaturated pyrazolines
ReductionReduction of unsaturated bondsHydrogenated pyrazoles
OxidationConversion to carboxylic acids or aldehydesPyrazole-4-carboxylic acids
CondensationReaction with amines or active methylene compoundsPyrazolylthiazolidin-4-ones

Potential Chemical Reactions of 1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile

Given the structure of This compound , it is likely to participate in reactions similar to those of other pyrazole derivatives:

  • Hydrolysis of the Carbonitrile Group : This could lead to the formation of a carboxylic acid or amide derivative.

  • Substitution Reactions : The fluorine atom on the phenyl ring might be susceptible to nucleophilic substitution reactions.

  • Catalytic Hydrogenation : This could reduce the carbonitrile group to an amine or the aromatic ring to a saturated derivative.

Characterization Techniques

Characterization of synthesized compounds typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the compounds.

Scientific Research Applications

Medicinal Chemistry

1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile is primarily studied for its potential as a therapeutic agent. Research indicates it may act as a soluble guanylate cyclase (sGC) stimulator, which is crucial in treating conditions like pulmonary hypertension.

Case Studies

  • A patent (EP3112363A1) describes derivatives of this compound as effective sGC stimulators, suggesting their role in enhancing vasodilation and improving blood flow in pulmonary hypertension patients . This application highlights its therapeutic potential and the ongoing research aimed at developing related compounds for clinical use.

Biochemical Probes

The compound's structure allows it to interact with various biological targets, making it suitable for use as a biochemical probe. Its ability to modulate enzyme activity or receptor interactions can be leveraged in drug discovery and development.

Research Findings

  • Studies have indicated that pyrazole derivatives can inhibit specific enzymes involved in cancer progression and inflammation. For instance, research has shown that similar pyrazole compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes . This suggests that this compound could also possess similar activities.

Materials Science

In addition to its medicinal applications, this compound may serve roles in materials science, particularly in the development of organic electronic materials or sensors due to its electronic properties derived from the fluorinated aromatic group.

Potential Applications

  • The incorporation of pyrazole moieties into polymer matrices could enhance the electrical conductivity or photonic properties of materials used in organic light-emitting diodes (OLEDs) or photovoltaic cells.

Data Table: Summary of Applications

Application AreaPotential UsesReference
Medicinal ChemistrysGC stimulation for pulmonary hypertensionEP3112363A1
Biochemical ProbesInhibition of inflammatory enzymesDe Gruyter
Materials ScienceDevelopment of conductive polymers for electronic devicesAmerican Elements

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the cyano group can influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: Compounds with amino or acylated substituents (e.g., ) exhibit enhanced hydrogen-bonding capacity, critical for enzyme inhibition (e.g., TrmD in ).
  • Agrochemical Relevance : Substituents like trifluoromethyl sulfinyl (fipronil, ) are pivotal for pesticidal activity, suggesting the target compound’s fluorobenzyl group may need additional electronegative groups for similar applications.

Biological Activity

1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data tables.

  • Molecular Formula : C11H9FN4
  • CAS Number : 46738875
  • Molar Mass : 230.24 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown significant activity against various pathogens.

In Vitro Studies

A study evaluated several pyrazole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity Type
This compound0.22 - 0.25Bactericidal
Other derivativesVariesBactericidal

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been extensively studied. The compound has been linked to the inhibition of pro-inflammatory cytokines, which are crucial in inflammatory responses.

Research indicates that pyrazole compounds can inhibit the activity of cyclooxygenase enzymes (COX), which play a significant role in inflammation. For example, derivatives have shown IC50 values against COX-2 ranging from 0.013 to 0.067 μM, indicating potent anti-inflammatory activity .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated its ability to inhibit cancer cell proliferation.

Cell Line Studies

In vitro tests on various cancer cell lines revealed that certain pyrazole derivatives significantly inhibited cell growth:

Cell LineGrowth Inhibition (%)Reference
HepG2 (liver)54.25%
HeLa (cervical)38.44%
NCI-H23 (lung)>90%

The compound's selectivity for cancer cells over healthy cells suggests a favorable therapeutic profile.

Case Studies and Research Findings

Several case studies have documented the biological activities of pyrazole derivatives, including our compound of interest:

  • Antimicrobial Efficacy : A study reported that pyrazole derivatives effectively inhibited biofilm formation in pathogenic bacteria, highlighting their potential in treating infections .
  • Anti-inflammatory Effects : Compounds were tested in models of zymosan-induced peritonitis in mice, demonstrating significant reductions in inflammatory cell counts at doses as low as 100 mg/kg .
  • Cytotoxicity Against Cancer Cells : The compound exhibited strong cytotoxic effects against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being explored .

Q & A

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenylmethyl protons at δ 5.3–5.5 ppm; pyrazole C4-carbonitrile at ~115 ppm).
  • IR : The nitrile group shows a sharp peak near 2240 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (calculated for C₁₁H₈FN₃: 201.07 g/mol) .

Basic: How can researchers assess the compound’s stability under varying experimental conditions?

Q. Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Hydrolytic Stability : Monitor nitrile group integrity in aqueous solutions (pH 2–12) via HPLC or IR over 24–72 hours.
  • Light Sensitivity : Conduct UV-Vis spectroscopy before/after exposure to UV light (e.g., 254 nm for 48 hours) .

Advanced: How can crystallographic data resolve ambiguities in molecular geometry?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELXL (for small molecules) to determine bond angles, torsional strain (e.g., fluorophenyl vs. pyrazole ring dihedral angles), and packing interactions. For nitrile-containing compounds, ensure low-temperature data collection (100 K) to minimize disorder .
  • Challenges : Crystallization may require slow evaporation from DCM/hexane. Disorder in the fluorophenyl group can be mitigated using TWINABS for data correction .

Advanced: What computational approaches validate experimental spectral or reactivity data?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR/IR spectra. Compare experimental vs. theoretical vibrational modes (e.g., nitrile stretching frequencies) to confirm assignments .
  • Reactivity Modeling : Use Gaussian or ORCA to simulate nucleophilic attack on the nitrile group, predicting intermediates in hydrolysis or reduction pathways .

Advanced: How to address discrepancies in reaction yields during scale-up?

Q. Methodological Answer :

  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR or LC-MS to identify byproducts (e.g., dehalogenation or dimerization).
  • Solvent Optimization : Switch from DMF to acetonitrile to reduce side reactions. For alkylation steps, use phase-transfer catalysts (e.g., TBAB) to improve efficiency .

Advanced: What strategies mitigate decomposition during catalytic applications?

Q. Methodological Answer :

  • Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation of the nitrile group.
  • Additives : Include radical scavengers (e.g., BHT) in photochemical studies. For metal-catalyzed reactions, pre-purify solvents to remove trace metals .

Advanced: How to analyze environmental or metabolic degradation pathways?

Q. Methodological Answer :

  • LC-HRMS/MS : Identify degradation products in simulated gastric fluid (pH 1.2) or liver microsomes. Look for hydrolysis products (e.g., carboxylic acid derivatives) or fluorophenyl cleavage.
  • Ecotoxicity Assays : Use Daphnia magna or algae models to assess aquatic toxicity (OECD 202/201 guidelines) .

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